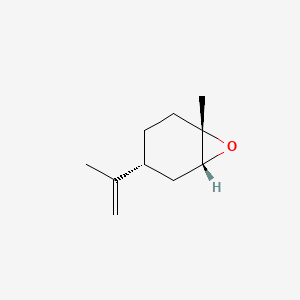

(+)-trans-Limonene oxide

描述

Significance in Terpene Chemistry and Bio-derived Compounds

The importance of (+)-trans-limonene oxide in terpene chemistry stems from its role as a key intermediate in the functionalization of limonene (B3431351). Terpenes, a large and diverse class of naturally occurring organic compounds, are attractive starting materials in chemical synthesis due to their structural complexity and chirality. The epoxidation of limonene to form limonene oxide introduces a highly reactive functional group, the epoxide, which can undergo a variety of ring-opening reactions. smolecule.com This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

As a bio-derived compound, this compound is at the forefront of research into sustainable chemistry. Its synthesis from limonene, a readily available and renewable feedstock from the citrus industry, presents a greener alternative to petroleum-based starting materials. smolecule.comacs.orguniv-cotedazur.fr This has led to its investigation as a monomer for the production of bio-based polymers, such as polycarbonates, through copolymerization with carbon dioxide. smolecule.comacs.org These materials are being explored for their potential biodegradability and reduced environmental impact. smolecule.com

The reactivity of the epoxide ring in this compound allows for its use in various synthetic applications, including the synthesis of:

Asymmetric phosphorus ylides: These are crucial reagents in the preparation of organophosphorus compounds with applications in catalysis and materials science. smolecule.com

Biologically active molecules: Derivatives of limonene oxide have shown potential as antibacterial and antifungal agents. smolecule.com

Complex cyclic molecules: The epoxide can participate in Diels-Alder and other cycloaddition reactions. smolecule.com

Stereochemical Considerations: Diastereomeric and Enantiomeric Purity in Research Contexts

The stereochemistry of limonene oxide is a critical aspect of its chemistry, with significant implications for its reactivity and the properties of its derivatives. Limonene itself is a chiral molecule, existing as (R)-(+)-limonene and (S)-(-)-limonene. The epoxidation of the endocyclic double bond of limonene can result in the formation of two diastereomers: cis-limonene oxide and trans-limonene oxide. smolecule.com

The spatial arrangement of the epoxide ring relative to the isopropenyl group distinguishes these diastereomers. In this compound, the epoxide and the isopropenyl group are on opposite faces of the cyclohexane (B81311) ring. This stereochemical arrangement significantly influences the molecule's reactivity. For instance, the trans isomer often exhibits different reaction rates and selectivities compared to the cis isomer in various chemical transformations. chemrxiv.orgresearchgate.net

In many research applications, the use of diastereomerically and enantiomerically pure this compound is crucial. The stereochemical purity of the starting material directly impacts the stereochemistry of the final products. In the synthesis of pharmaceuticals or other biologically active compounds, a specific stereoisomer is often responsible for the desired therapeutic effect, while other isomers may be inactive or even produce adverse effects.

Kinetic resolution is a common strategy to separate the cis and trans diastereomers of limonene oxide. asianpubs.orgresearchgate.net This technique exploits the different reaction rates of the diastereomers with a chiral reagent, allowing for the isolation of one diastereomer in high purity. asianpubs.orgresearchgate.net For example, selective ring-opening of the trans-isomer with a secondary amine can leave the cis-isomer unreacted, enabling its separation. asianpubs.orgresearchgate.net The ability to obtain stereochemically pure this compound is therefore essential for its application in stereoselective synthesis and the development of advanced materials with well-defined properties. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | sigmaaldrich.com |

| Molecular Weight | 152.23 g/mol | sigmaaldrich.com |

| CAS Number | 6909-30-4 | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Flash Point | 65 °C (closed cup) | sigmaaldrich.com |

| IUPAC Name | (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | nih.gov |

Table 2: Research Applications of this compound

| Application Area | Description | References |

|---|---|---|

| Polymer Chemistry | Monomer for the synthesis of bio-based polycarbonates via copolymerization with carbon dioxide. | smolecule.comacs.org |

| Organic Synthesis | A versatile chiral building block for the synthesis of complex molecules, including asymmetric phosphorus ylides and biologically active compounds. | smolecule.comsigmaaldrich.com |

| Materials Science | Precursor for flame retardants and plasticizers in polymers. | smolecule.com |

| Catalysis | Used in the preparation of catalysts for asymmetric synthesis. | smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

(1S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@@H](C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219128 | |

| Record name | ans-d-Limonene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6909-30-4 | |

| Record name | (+)-trans-Limonene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6909-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-d-Limonene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ans-d-Limonene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE OXIDE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUQ1B30IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for + Trans Limonene Oxide

Stereoselective Epoxidation Strategies from Limonene (B3431351) Precursors

The targeted synthesis of (+)-trans-limonene oxide requires precise control over the epoxidation of the endocyclic double bond of (+)-limonene. Various strategies have been developed to influence the stereochemical outcome of this reaction.

Peracid-Mediated Epoxidation for Isomer Control

The use of peracids for the epoxidation of alkenes is a classic and widely employed method. However, when applied to limonene, traditional peracids like m-chloroperbenzoic acid (m-CPBA) typically result in poor stereoselectivity. The electrophilic attack by the peracid on the endocyclic double bond of limonene proceeds through an intermediate that allows for the formation of both cis and trans isomers in nearly equal amounts. This leads to a product that is a 1:1 mixture of the two diastereomers, making it an unselective method for producing the pure trans isomer. mdpi.com Consequently, while peracid-mediated epoxidation is a fundamental technique, it lacks the isomer control necessary for the selective synthesis of this compound without subsequent, often complex, separation procedures. mdpi.com

Catalytic Epoxidation Systems

To overcome the limitations of non-selective methods, various catalytic systems have been engineered to provide higher yields and stereoselectivity towards the desired this compound.

Chemoenzymatic epoxidation represents a greener and more selective alternative. This method often involves the in-situ generation of a peracid using an enzyme, which then acts as the oxidizing agent. nih.gov Lipases, particularly immobilized forms for enhanced stability and reusability, are effective catalysts for this process. researchgate.net

A notable example involves the use of immobilized Candida antarctica lipase (B570770) B (CALB). In one study, using peroxyoctanoic acid generated in situ, researchers achieved a 74.92% yield of 1,2-limonene oxide. scielo.org.co Another chemoenzymatic process utilizing microwave irradiation to reduce reaction times reported a 75.35% conversion of limonene to 1,2-limonene oxide at 50°C. scielo.org.co

Metal-based catalysts, such as chiral salen complexes, are also employed to enforce facial selectivity during epoxidation. While these can provide a degree of stereocontrol, achieving high diastereoselectivity specifically for the trans isomer remains a developmental challenge. researchgate.net Other heterogeneous metal catalysts, including those based on titanium or cobalt on mesoporous silica (B1680970) supports like SBA-16, have been investigated, though they can often lead to a mixture of oxidation products. researchgate.netnih.gov

Dimethyldioxirane (DMDO) is a powerful yet mild oxidizing agent used for epoxidation. It is typically generated in situ from Oxone (potassium peroxymonosulfate) and acetone (B3395972). mdpi.com This method is known for its efficiency and can be performed under neutral pH conditions, which helps prevent the acid-catalyzed hydrolysis of the resulting epoxide. mdpi.com

The epoxidation of limonene with DMDO proceeds via a concerted, electrophilic mechanism. Studies have shown that this approach can produce limonene dioxide with nearly 100% conversion and yield. acs.org When targeting the mono-epoxide, the stereoselectivity can be influenced by the presence of a catalyst. For instance, the use of Jacobsen's catalyst in conjunction with in situ generated DMDO has been reported to achieve selectivities of up to 72% for the trans-epoxide. mdpi.com Greener approaches using DMDO in microemulsion systems have also been developed to eliminate the need for organic solvents.

Hydrogen peroxide is considered an environmentally benign oxidant, as its only byproduct is water. nih.gov Its use in limonene epoxidation is often paired with a catalyst to enhance reactivity and selectivity. Tungsten-based polyoxometalate catalysts have proven particularly effective. One solvent-free protocol using a tungsten catalyst and H2O2 demonstrated approximately 95% conversion of H2O2 with 100% selectivity to 1,2-limonene oxide in just 15 minutes. researchgate.net However, it is important to note that many H2O2-based systems, including this one, often produce a nearly 1:1 racemic mixture of cis- and trans-isomers. mdpi.comresearchgate.net

Other metal-based catalysts, such as titanium-containing zeolites (e.g., Ti-MCM-41), have been used with H2O2, but these systems can result in lower conversions and a broader range of oxidation byproducts, including carveol (B46549), carvone, and limonene-1,2-diol. nih.gov

| Method | Oxidant | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Chemoenzymatic | Peroxyoctanoic acid (in situ) | Immobilized Candida antarctica lipase B (CALB) | 74.92% yield of 1,2-limonene oxide. | scielo.org.co |

| DMDO Approach | DMDO (in situ) | Oxone/Acetone + Jacobsen's catalyst | Selectivity up to 72% for trans-epoxide. | mdpi.com |

| H₂O₂-Mediated | H₂O₂ | Tungsten-based polyoxometalate | ~95% H₂O₂ conversion; 100% selectivity to 1,2-epoxide (cis/trans mix). | researchgate.net |

| H₂O₂-Mediated | H₂O₂ | Ti-MCM-41 | Up to 60% limonene conversion with multiple oxidation products. | nih.gov |

A highly stereoselective method for producing the trans isomer involves a two-step process using N-Bromosuccinimide (NBS). While this section focuses on the synthesis of the bis-epoxide (limonene dioxide), the underlying principle of forming a bromohydrin intermediate is key to achieving trans selectivity. The synthesis involves the regio- and stereo-selective formation of a bromohydrin intermediate from limonene in an aqueous acetone solution. mdpi.com This intermediate is then readily converted to the corresponding epoxide by treatment with a base like sodium hydroxide. mdpi.com

This methodology has been successfully applied to the synthesis of trans-limonene bis-epoxide (also known as trans-limonene dioxide). By carefully controlling reaction parameters, such as temperature and molar ratios, this approach can be highly efficient. Research has demonstrated that a 97% yield of trans-limonene dioxide can be achieved using a 1:2 molar ratio of (R)-(+)-limonene to NBS at 60°C, with a remarkably short reaction time of just 5 minutes. nih.govacs.orgresearchgate.net This high yield and selectivity make the NBS method a powerful strategy for accessing the trans-configured bis-epoxide derivative of limonene.

| Parameter | Condition |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Molar Ratio (Limonene:NBS) | 1:2 |

| Temperature | 60 °C |

| Reaction Time | 5 minutes |

| Achieved Yield | 97% |

Data sourced from multiple studies confirming the high efficiency of the NBS method for synthesizing trans-limonene dioxide. nih.govacs.orgresearchgate.net

Hydrogen Peroxide (H2O2) Mediated Systems

Biocatalytic Production and Enantioselective Synthesis

Biocatalytic methods, employing either isolated enzymes or whole microbial cells, provide a highly selective and environmentally benign route to this compound. These methods leverage the inherent stereospecificity of enzymes to control the outcome of the epoxidation reaction.

Enzymatic Monooxygenases in this compound Formation

While cytochrome P450 monooxygenases are known for their role in the oxidation of various compounds, their application in the direct epoxidation of limonene to form limonene oxide has been challenging. Often, these enzymes favor hydroxylation at other positions, leading to products like carveol and perillyl alcohol. mdpi.com For instance, the toluene-degrading strain Rhodococcus opacus PWD4 hydroxylates D-limonene to produce (+)-trans-carveol with high purity. asm.org

However, specific monooxygenases have been identified that can catalyze the desired epoxidation. For example, limonene-1,2-monooxygenase from Rhodococcus erythropolis DCL14 is a flavin adenine (B156593) dinucleotide (FAD)- and NADH-dependent enzyme that catalyzes the epoxidation of limonene at the 1,2-double bond to form limonene-1,2-epoxide (B132270). mdpi.comgrafiati.com This enzyme is part of a larger metabolic pathway for limonene degradation in this bacterium. grafiati.com

Microbial Transformations in Limonene Epoxidation

Whole-cell biotransformation using various microorganisms offers a practical approach for limonene epoxidation. Several fungal species have been screened for their ability to transform limonene. researchgate.net For example, Penicillium digitatum has been shown to produce both cis- and trans-limonene oxide as side products during the biotransformation of (R)-(+)-limonene. researchgate.net

The bacterium Rhodococcus erythropolis DCL14 is a notable example, as it degrades D-limonene by first epoxidizing it at the 1,2 position. asm.org This initial step is catalyzed by a specific limonene-1,2-monooxygenase. mdpi.comgrafiati.com The resulting limonene-1,2-epoxide is then further metabolized by a limonene-1,2-epoxide hydrolase. mdpi.comgrafiati.com This pathway highlights the potential of using whole microbial systems for the production of limonene oxides.

The fungus Colletotrichum nymphaeae CBMAI 0864 has been utilized to convert (R)-(+)-limonene into limonene-1,2-diol, with the proposed mechanism involving the initial formation of the epoxide. mdpi.com While many microbial systems produce a mixture of products, the selection and engineering of specific strains can lead to improved selectivity for the desired epoxide.

| Microorganism | Substrate | Key Products | Reference |

| Rhodococcus erythropolis DCL14 | D-Limonene | Limonene-1,2-epoxide | asm.orgmdpi.com |

| Penicillium digitatum | (R)-(+)-Limonene | (R)-(+)-α-terpineol, γ-terpinene, cis- and trans-limonene oxide | researchgate.net |

| Colletotrichum nymphaeae CBMAI 0864 | (R)-(+)-Limonene | Limonene-1,2-diol | mdpi.com |

| Rhodococcus opacus PWD4 | D-Limonene | (+)-trans-Carveol | asm.org |

Peroxygenase-Catalyzed Stereospecific Epoxidation

Unspecific peroxygenases (UPOs) have shown significant promise for the stereospecific epoxidation of limonene. A key advantage of peroxygenases is their use of hydrogen peroxide as the oxidant, which is a greener alternative to many chemical oxidants. mdpi.com

A notable example is the peroxygenase extracted from oat (Avena sativa) flour. mdpi.comnih.govdntb.gov.ua This enzyme preparation effectively catalyzes the epoxidation of (R)-(+)-limonene to yield (+)-trans-1,2-limonene oxide with excellent diastereoselectivity. mdpi.comnih.govnih.gov The reaction can be scaled up, demonstrating its potential for preparative applications. nih.govnih.gov The process is valued for its operational simplicity and the use of a cost-effective and readily available enzymatic source. nih.govdntb.gov.ua

The stereospecificity of the oat peroxygenase is remarkable. When (R)-limonene is used as the substrate, the trans-1,2-epoxide is the major product, obtained as a single diastereoisomer. mdpi.comnih.gov Conversely, the epoxidation of (S)-limonene with the same enzyme yields the cis-1,2-epoxide, also with high diastereoselectivity. mdpi.comnih.govnih.gov This high degree of control allows for the targeted synthesis of specific limonene oxide stereoisomers.

| Enzyme Source | Substrate | Product | Diastereomeric Ratio (dr) | Reference |

| Oat (Avena sativa) Flour Peroxygenase | (R)-limonene | (+)-trans-1,2-Limonene oxide | >98% | nih.govcnr.it |

| Oat (Avena sativa) Flour Peroxygenase | (S)-limonene | cis-1,2-Limonene oxide | >98% | nih.govcnr.it |

The development of these biocatalytic methods provides a significant advancement in the synthesis of enantiomerically pure this compound, paving the way for its broader use in various chemical industries.

Investigations into the Reactivity and Reaction Mechanisms of + Trans Limonene Oxide

Ring-Opening Reactions with Nucleophiles

The epoxide ring of (+)-trans-limonene oxide is susceptible to attack by nucleophiles, leading to the formation of a range of functionalized cyclohexane (B81311) derivatives. These reactions are of significant interest for the synthesis of complex molecules and chiral auxiliaries.

The reaction of this compound with amines, known as aminolysis, is a key method for the synthesis of β-amino alcohols. research-nexus.netbioline.org.briscientific.org These compounds are important building blocks in organic synthesis and are found in many natural and synthetic products. bioline.org.br The aminolysis of a mixture of cis- and trans-limonene oxide with various primary and secondary amines, often using water as a catalyst, has been shown to be a regioselective process. research-nexus.netbioline.org.brresearchgate.net

Notably, the trans-isomer reacts preferentially, allowing for the kinetic resolution of the diastereomeric mixture. researchgate.netasianpubs.orgresearchgate.net The epoxide ring of the trans-isomer is selectively opened by the amine, leaving the cis-isomer largely unreacted. researchgate.netasianpubs.orgresearchgate.net For instance, the reaction with (R)-N-methyl-(α-methyl-benzyl)amine results in the selective opening of the trans-epoxide, yielding the corresponding β-amino alcohol and allowing for the recovery of unreacted cis-limonene oxide in high purity. asianpubs.orgresearchgate.net This selectivity is attributed to the more facile trans-diaxial ring opening of the trans-isomer. cdnsciencepub.com The reaction typically occurs at the less sterically hindered secondary carbon (C-2) of the epoxide ring. researchgate.net

A variety of amines have been successfully employed in the aminolysis of this compound, including allylamine, propylamine, ethanolamine, putrescine, and morpholine, leading to the formation of the corresponding β-amino alcohols in moderate to good yields. bioline.org.br

Table 1: Aminolysis of R-(+)-limonene oxide (cis and trans mixture) with various amines.

| Amine | Yield (%) | trans (%) | cis (%) |

|---|---|---|---|

| Allylamine | 78 | 85 | 15 |

| Propylamine | 48 | 100 | - |

| Ethanolamine | 68.5 | 82 | 18 |

| Putrescine | 62.5 | 69 | 31 |

| Morpholine | 56.9 | 95 | 5 |

Data sourced from a study on the synthesis of limonene (B3431351) β-amino alcohol derivatives. bioline.org.br The yield was calculated based on the consumption of limonene oxide, and the trans/cis ratio was determined by gas chromatography.

The ring-opening of this compound can also be achieved using alcohols as nucleophiles in a process called alcoholysis, which results in the formation of diols. The hydrolysis of limonene oxide, a specific type of alcoholysis using water, can be catalyzed by enzymes. Limonene epoxide hydrolase (LEH) has been shown to catalyze the enantioconvergent hydrolysis of limonene oxide to the corresponding 1,2-diol. cnr.it

In some cases, the hydrolysis of the cis-isomer is favored, leaving the trans-isomer unreacted. For example, the use of (R)-N-(α-methyl-benzyl) ethyl carbamate (B1207046) in the presence of water selectively catalyzes the hydrolysis of cis-limonene oxide to 1,2-limonene diol, allowing for the recovery of unreacted this compound. asianpubs.orgresearchgate.net The formation of limonene diol can also occur as a side reaction during other processes, such as the carbonation of limonene oxide in the presence of silica (B1680970), which has acidic hydroxy groups that can catalyze the ring-opening of the epoxide by residual water. acs.org

The regioselectivity and stereocontrol of nucleophilic additions to this compound are critical aspects that determine the structure of the resulting products. The attack of the nucleophile can occur at either the tertiary (C-1) or the secondary (C-2) carbon of the epoxide ring. In base-catalyzed ring-opening reactions, the attack generally occurs at the least hindered carbon atom, which is the C-2 position. researchgate.net

The stereochemical outcome of the reaction is often governed by the Fürst-Plattner rule, which predicts that the nucleophilic attack will occur in a way that leads to a chair-like conformation in the transition state. researchgate.netscispace.com For this compound, the isopropenyl group prefers an equatorial orientation. cdnsciencepub.com The trans-diaxial ring-opening is more facile, leading to a thermodynamically more stable chair conformation in the transition state. bioline.org.brcdnsciencepub.com This contrasts with the cis-isomer, which would have to adopt a higher-energy boat-like transition state for a similar attack. bioline.org.brcdnsciencepub.com This difference in transition state energy is the basis for the kinetic resolution of cis- and trans-limonene oxide mixtures. researchgate.netcdnsciencepub.com

Steric hindrance plays a significant role in dictating the reaction pathways of this compound. The isopropenyl group on the cyclohexane ring creates a sterically demanding environment that influences the approach of incoming nucleophiles. As mentioned previously, nucleophilic attack is favored at the less hindered C-2 position in base-catalyzed reactions. researchgate.net

The steric bulk of the nucleophile itself can also influence the reaction. The difference in reactivity between the cis and trans isomers is a direct consequence of steric effects. The trans-isomer, with its epoxide ring being more accessible, reacts more readily with nucleophiles compared to the sterically more demanding cis-isomer. acs.orgd-nb.info This steric difference allows for the selective reaction of the trans-isomer and the recovery of the unreacted cis-isomer, a key strategy for obtaining diastereomerically pure compounds. asianpubs.orgresearchgate.netcdnsciencepub.com

Regioselectivity and Stereocontrol in Nucleophilic Additions

Electrophilic Reactions and Rearrangements

In the presence of electrophilic reagents, particularly acids, this compound undergoes rearrangements to form various carbonyl compounds. These reactions are of interest for the synthesis of valuable fragrance and flavor compounds.

The acid-catalyzed isomerization of this compound can lead to the formation of several products, with dihydrocarvone (B1202640) often being a major component. researchgate.netroyalsocietypublishing.org The reaction proceeds through the formation of carbocation intermediates. The type of acid catalyst used significantly influences the product distribution. researchgate.net

With Lewis acids like lithium perchlorate (B79767) (LiClO₄), this compound can be selectively rearranged to cis-dihydrocarvone. In contrast, the use of strong Brønsted acids, such as methanesulfonic acid, can lead to dehydration products like p-cymene (B1678584) and other isomeric products like carvenone. researchgate.net Other catalysts, such as erbium triflate and zinc bromide, have also been used, yielding mixtures of dihydrocarvone and a cyclohexanecarboxaldehyde (B41370) derivative. royalsocietypublishing.org The reaction conditions, including temperature and solvent, also play a crucial role in determining the selectivity of the isomerization. researchgate.netgoogle.com For instance, temperatures between 55°C and 85°C are often favored for the conversion to dihydrocarvone. google.com

Table 2: Products from the Rearrangement of Limonene Oxide.

| Catalyst | Substrate | Main Products | Yield (%) | Reference |

|---|---|---|---|---|

| ZnBr₂ | Limonene Oxide | Dihydrocarvone, Cyclohexanecarboxaldehyde, Ketone | 59, 30, 10 | royalsocietypublishing.org |

| Er(OTf)₃ | trans-Limonene Oxide | Dihydrocarvone, Cyclohexanecarboxaldehyde | 86 (combined) | royalsocietypublishing.org |

| LiClO₄ | trans-Limonene Oxide | cis-Dihydrocarvone | High | |

| Silica Alumina | trans-Limonene Oxide | Dihydrocarvone | 70 | royalsocietypublishing.orgroyalsocietypublishing.org |

| Methanesulfonic Acid | Limonene Oxide | p-Cymene, Carvenone | Large amounts | researchgate.net |

This table summarizes the main products and yields obtained from the acid-catalyzed rearrangement of limonene oxide under different catalytic conditions.

Pyrolysis of Hydroxyacetates for Configuration Confirmation

The pyrolysis of hydroxyacetates derived from the limonene 1,2-epoxides has been utilized as a method for confirming the correct configurations within the carvomenthol (B157433) series. researchgate.net In one study, a mixture of hydroxyacetates obtained from (+)-cis- and (+)-trans-limonene 1,2-oxides underwent vapor phase pyrolysis at temperatures ranging from 370 to 396°C. su.ac.th The 1-acetoxy-2-hydroxy-8-p-menthenes were completely pyrolyzed under these conditions. su.ac.th Specifically, the pyrolysis of (+)-1-acetoxyneodihydrocarveol, which is derived from the cis-oxide, yielded a mixture of (+)-1(7)-p-menthadien-trans-2-ol (also known as trans-isocarveol) and (-)-trans-carveol. su.ac.th These studies involving the pyrolysis of hydroxyacetates with known configurations have been instrumental in confirming the stereochemical assignments in the carvomenthol series. researchgate.netresearchgate.net

Polymerization Pathways

The ring-opening copolymerization (ROCOP) of this compound with carbon dioxide (CO₂) is a significant pathway for producing the bio-based thermoplastic poly(limonene carbonate) (PLC). researchgate.netd-nb.info This process represents an atom-economical method for creating polycarbonates from renewable resources, as (+)-limonene oxide is derived from limonene, a byproduct of the citrus industry, and CO₂ is an abundant C1 feedstock. acs.orgresearchgate.net The reaction involves the alternating insertion of limonene oxide and CO₂ molecules into the polymer chain, resulting in a polycarbonate structure with greater than 99% carbonate linkages. acs.orgresearchgate.net This method has been shown to produce high molecular weight PLC (over 100 kDa) with attractive thermal properties, such as a high glass transition temperature (Tg) of 130°C, and excellent optical transparency. rsc.orgrsc.org The polymerization can be performed under relatively mild conditions, such as pressures of 6.8 to 20 bar and temperatures up to 73°C. acs.orgnih.gov

The success of the copolymerization of this compound and CO₂ heavily relies on the choice of catalyst. rsc.org Homogeneous metal complexes, particularly those based on zinc and aluminum, have been extensively studied for this purpose. acs.orgnih.gov

Zinc-based Catalysts: β-diiminate (BDI) zinc acetate (B1210297) complexes are highly effective and selective catalysts for this reaction. researchgate.netrsc.org A key characteristic of these zinc catalysts is their exquisite selectivity for the trans-isomer of limonene oxide, leaving the cis-diastereomer largely unreacted in a mixed isomeric feed. acs.orgnih.govnsf.gov This selectivity allows for the production of highly regioregular and stereoregular polycarbonate. d-nb.inforesearchgate.net The catalyst system is sensitive to moisture but can produce polymers with controlled molecular weights and narrow distributions. acs.orgrsc.org

Aluminum-based Catalysts: In contrast, amino-trisphenolate aluminum complexes, often used with a co-catalyst like bis(triphenylphosphine)iminium chloride (PPNCl), are capable of polymerizing both cis- and trans-limonene oxide. rsc.orgresearchgate.netgoogle.com These aluminum systems are notably insensitive to water. acs.org While they can polymerize both isomers, a strong preference for the cis-isomer is often observed, which reacts faster. researchgate.net The ability to polymerize the cis-isomer makes these aluminum catalysts complementary to the trans-selective zinc systems. acs.org

| Catalyst System | Metal Center | Selectivity | Key Features | References |

|---|---|---|---|---|

| β-diiminate (BDI) zinc acetate | Zinc (Zn) | High selectivity for this compound | Produces highly regio- and stereoregular PLC; sensitive to moisture. | acs.orgresearchgate.netrsc.orgnih.gov |

| Amino-trisphenolate aluminum complex with PPNCl | Aluminum (Al) | Polymerizes both cis- and trans-isomers (preference for cis) | Insensitive to water; complementary to zinc systems. | acs.orgresearchgate.netgoogle.com |

A remarkable feature of the copolymerization of limonene oxide and CO₂ is the high degree of stereochemical control achievable. The use of β-diiminate zinc catalysts with trans-limonene oxide results in a polymer that is highly regio-, diastereo-, and enantiomerically pure. nsf.gov This high stereoregularity, however, does not necessarily lead to crystallinity in the individual enantiomeric polymers. nsf.govresearchgate.net

A unique phenomenon known as stereocomplexation has been observed with poly(limonene carbonate). nsf.gov While the enantiomerically pure polymers, poly((1S,2S,4R)-limonene carbonate) and poly((1R,2R,4S)-limonene carbonate), are amorphous on their own, mixing them in equal amounts leads to the formation of a semi-crystalline stereocomplex. nsf.govresearchgate.net This is the first known instance of an amorphous, enantiomerically pure polymer that becomes crystalline upon blending with its mirror-image counterpart. nsf.gov X-ray diffraction analysis suggests a packing model where sheets of enantiopure chains interdigitate with layers of the opposite enantiomer, forming what has been described as a "steric zipper". researchgate.net This cocrystallization leads to improved physicochemical and mechanical properties compared to the amorphous parent polymers. researchgate.net

This compound can also be copolymerized with various cyclic anhydrides to produce partially renewable polyesters. researchgate.net This ring-opening copolymerization (ROCOP) route is versatile, allowing for the creation of a wide range of polyesters by varying the anhydride (B1165640) comonomer. rsc.org The incorporation of rigid cyclic structures from the monomers is a promising strategy for developing bio-based polymers with high glass transition temperatures (Tg). researchgate.netnih.gov

A variety of anhydrides have been successfully copolymerized with limonene oxide, including phthalic anhydride, maleic anhydride, and diglycolic anhydride. d-nb.inforesearchgate.netacs.org The choice of catalyst is crucial and includes metal-salen type complexes (e.g., with Cr, Al, Mn), metallocenes, and ionic liquids. researchgate.netrsc.orgnih.govresearchgate.net For instance, the copolymerization of trans-(R)-limonene oxide with diglycolic anhydride using a (BDI)ZnOAc catalyst yielded polyesters with a molar mass of approximately 36,000 g/mol and a Tg of 51°C, though it required stronger reaction conditions (70°C for 16 hours). d-nb.info Using phthalic anhydride with metal t-Bu-salophen complexes resulted in polyesters with Tg values up to 72°C. d-nb.info

| Cyclic Anhydride | Catalyst System | Resulting Polymer Properties | References |

|---|---|---|---|

| Phthalic Anhydride (PA) | Metal t-Bu–salophen complexes (Cr, Al) with PPNCl | Alternating polyester, Tg up to 72°C, Mn up to 5600 g/mol. | d-nb.inforesearchgate.net |

| Phthalic Anhydride (PA) | Salen-type complexes (Cr, Al, Mn) with DMAP | High Tg polyesters (>130°C). | nih.govresearchgate.net |

| Maleic Anhydride (MA) | (BDI)ZnOAc | Polyester with Mn ~12,000 g/mol. | d-nb.info |

| Diglycolic Anhydride (DGA) | (BDI)ZnOAc | Polyester with Mn ~36,000 g/mol, Tg = 51°C. | d-nb.info |

| Phthalic and Maleic Anhydrides | Ionic liquid (BMI·Fe2Cl7) | Perfectly alternating structure, Mn > 1000 g/mol. | researchgate.net |

Non-isocyanate polyurethanes (NIPUs) are a class of polymers that avoid the use of toxic isocyanate monomers in their synthesis. researchgate.netnih.gov A key route to NIPUs involves the polyaddition reaction between cyclic carbonates and amines. nih.govmdpi.com Derivatives of limonene, specifically limonene dioxide, can be converted into cyclic carbonates that serve as building blocks for sustainable NIPUs. nih.govacs.org

The process typically begins with the oxidation of limonene to limonene dioxide, which is then carbonated through a reaction with CO₂, often under pressure and with a catalyst like tetrabutylammonium (B224687) bromide (TBAB), to form limonene dicarbonate (B1257347) (LC). nih.govnih.govacs.org This high-purity, crystalline limonene dicarbonate is a versatile monomer for producing both linear thermoplastic and cross-linked thermoset NIPUs. acs.org The synthesis of the polyurethane linkage is achieved through the ring-opening of the cyclic carbonate groups by diamines. mdpi.comspringernature.com This polyaddition reaction yields polyhydroxyurethanes (PHUs), a major type of NIPU. nih.gov The properties of the final NIPU material, such as glass transition temperature, stiffness, and strength, can be tailored by incorporating the rigid limonene dicarbonate monomer and selecting appropriate diamines. acs.org

Catalyst Systems for Selective Polymerization (e.g., Zinc and Aluminum Complexes)

Interaction Studies and Kinetic Separations

Reactivity with Morpholine and Secondary Amines

The reaction of this compound with secondary amines, such as morpholine, has been a subject of investigation to understand its reactivity and to synthesize chiral β-amino alcohols. researchgate.net These reactions typically involve the nucleophilic ring-opening of the epoxide.

Studies have shown that when a diastereomeric mixture of cis- and trans-limonene oxide is treated with a secondary amine in the presence of water as a catalyst, the trans-isomer reacts selectively to form the corresponding β-amino alcohol. researchgate.net The cis-isomer, on the other hand, remains largely unreacted and can be recovered from the reaction mixture. researchgate.net This selective reactivity forms the basis for the kinetic separation of the diastereomers.

The regioselectivity of the amine attack on the epoxide ring has been a point of interest. Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the experimental outcomes. researchgate.net It has been suggested that the regioselectivity and the reaction mechanism are under steric control, with the nucleophilic amine attacking the less hindered carbon of the epoxide ring in the trans-isomer. researchgate.net

The reaction of limonene oxide with various secondary amines, including pyrrolidine (B122466) and piperidine (B6355638), has been shown to selectively open the epoxide ring of the trans-isomer. researchgate.net This process yields β-amino alcohols, which are valuable chiral auxiliaries. researchgate.net

Kinetic Separation of Diastereomeric Mixtures via Selective Reactivity

The differential reactivity of the diastereomers of limonene oxide towards certain reagents provides an effective method for their kinetic separation. This technique exploits the faster reaction rate of one diastereomer over the other to achieve separation.

A common approach involves the use of nucleophilic secondary amines. When a 1:1 diastereomeric mixture of (+)-limonene oxide is reacted with a secondary amine like (R)-N-methyl-(α-methyl-benzyl)amine, the epoxide ring of the trans-isomer is selectively opened. researchgate.netasianpubs.org This leaves the cis-limonene oxide largely unreacted, which can then be isolated in high yield and purity. researchgate.netasianpubs.org For example, this method has been reported to yield cis-limonene oxide with over 98% purity and in up to 90% yield. researchgate.net

Similarly, nucleophilic amines such as pyrrolidine and piperidine also react selectively with the trans-isomer, allowing for the recovery of unreacted cis-(R)-limonene oxide in high yields (up to 88%). researchgate.net

Conversely, it is also possible to selectively react the cis-isomer. The use of less nucleophilic amines, such as triazole or pyrazole, can selectively catalyze the hydrolysis of cis-limonene oxide to the corresponding 1,2-diol, leaving the trans-limonene oxide largely unreacted. researchgate.net In this manner, trans-limonene oxide can be recovered with high purity. researchgate.net Another method utilizes (R)-N-(α-methylbenzyl) ethyl carbamate to selectively catalyze the hydrolysis of cis-limonene oxide, allowing for the recovery of unreacted trans-limonene oxide in up to 75% yield. researchgate.netasianpubs.org

These kinetic separation methods, which rely on the choice of amine or carbamate, provide a straightforward and environmentally friendly route to obtain either the cis- or trans-diastereomer of (+)-limonene oxide in high diastereomeric purity. researchgate.netresearchgate.net The purity of the isolated diastereomers is often confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Advanced Characterization and Spectroscopic Analysis of + Trans Limonene Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity analysis of (+)-trans-Limonene oxide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the epoxide ring and the trans configuration.

¹H NMR spectral data for this compound reveals characteristic signals that can be assigned to specific protons within the molecule. For instance, the proton attached to the epoxide ring at position 2 typically appears as a distinct signal. ias.ac.in The chemical shifts and coupling constants of the various protons provide definitive evidence of the trans-diastereomer. cdnsciencepub.com Similarly, ¹³C NMR spectroscopy is used to identify all ten carbon atoms in the structure, with the signals for the carbons of the epoxide ring being particularly informative for confirming the structure. ias.ac.incdnsciencepub.com The purity of a sample can be assessed by the absence of signals corresponding to the cis-isomer or other impurities. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H2 | ~3.0 - 3.1 | - |

| H6 | ~1.7 - 2.2 | - |

| CH₃ (C7) | ~1.2 - 1.3 | ~20 - 21 |

| CH₃ (C10) | ~1.7 | ~20 - 21 |

| =CH₂ (C9) | ~4.7 | ~108 - 109 |

| C1 | - | ~57 - 58 |

| C2 | - | ~59 - 60 |

| C4 | - | ~39 - 40 |

| C8 | - | ~148 - 149 |

Data compiled from multiple research articles. ias.ac.incdnsciencepub.comresearchgate.net

Chromatographic Methods (GC, HPLC) for Diastereomeric and Enantiomeric Analysis

Chromatographic techniques are essential for separating and quantifying the diastereomers and enantiomers of limonene (B3431351) oxide. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used for this purpose.

GC, particularly when coupled with a chiral stationary phase, is effective in separating the cis and trans diastereomers of limonene oxide. researchgate.netnih.gov This allows for the determination of the diastereomeric ratio in a given sample. Multidimensional GC can be employed for the enantiomeric separation of limonene-1,2-epoxide (B132270). oup.com The retention times of the different isomers are used for their identification and quantification. researchgate.net

HPLC is another powerful technique for the separation of limonene oxide isomers. researchgate.net Chiral stationary phases based on selectors like Cinchona alkaloids have been successfully used for the direct separation of all eight stereoisomers of limonene-based carbocyclic β-amino acids, which are derivatives of limonene oxide. researchgate.net The choice of mobile phase and column temperature are critical parameters that are optimized to achieve baseline separation of the isomers. researchgate.net Both GC and HPLC analyses have confirmed the ability to isolate cis- and trans-diastereomers of (R)-(+)-limonene oxide with greater than 98% purity. researchgate.netresearchgate.net

Fourier-Transform Microwave Spectroscopy for Conformational Studies

Fourier-Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to investigate the conformational landscape of molecules in the gas phase. nih.govuniv-lille.fr For this compound, FTMW spectroscopy, combined with supersonic jet expansion, has been instrumental in identifying the stable conformers of the molecule. nih.govkcl.ac.ukujaen.es

Studies have revealed the existence of multiple conformers for limonene oxide, arising from the different orientations of the isopropenyl group (equatorial and axial). nih.govkcl.ac.uk FTMW spectroscopy has unambiguously identified five conformers of limonene oxide, consisting of four equatorial and one axial form. nih.govkcl.ac.uk The analysis of the rotational spectrum provides precise rotational constants, which are then compared with theoretical calculations to determine the exact geometry of each conformer. nih.gov These studies have shown that the observed conformers, which include both cis and trans forms, are stabilized by a delicate balance of hydrogen bonds, dispersive interactions, and steric effects. nih.govkcl.ac.uk

Thermal and Mechanical Analysis of this compound Derived Polymers (e.g., DSC, DMA)

The thermal and mechanical properties of polymers derived from this compound are crucial for determining their potential applications. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are key techniques used to characterize these properties.

DSC is used to determine the glass transition temperature (Tg) of poly(limonene oxide) and its copolymers. growingscience.comresearchgate.net The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For instance, poly(limonene carbonate) derived from limonene oxide and CO₂ can exhibit a high Tg of around 130 °C. rsc.org In some cases, post-curing of the polymer upon heating can lead to an increase in the Tg value. mdpi.com

DMA provides information on the viscoelastic properties of the polymers, such as the storage modulus (E') and the loss modulus (E''). mdpi.com The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. For thermosets derived from trans-limonene dioxide, DMA has shown a storage modulus of approximately 1 GPa at room temperature. researchgate.net The peak of the tan delta curve from a DMA scan is often used to determine the Tg of the material, which generally corroborates the values obtained from DSC. univ-cotedazur.fr

Table 2: Thermal and Mechanical Properties of Selected this compound Derived Polymers

| Polymer System | Tg (°C) | Storage Modulus (E') at Room Temp. | Reference |

| Poly(limonene carbonate) (PLimC) | 130 | Not Reported | rsc.org |

| Poly(limonene oxide) (PLO) | -17.03 | Not Reported | growingscience.com |

| LDO/Glutaric Anhydride (B1165640) Thermoset | ~90 | 1.65 GPa | univ-cotedazur.fr |

| bis-LO-based Thermoset | 70 | ~1 GPa | researchgate.net |

LDO refers to Limonene Dioxide.

Computational Chemistry and Theoretical Studies on + Trans Limonene Oxide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chemical systems. For (+)-trans-Limonene oxide, DFT calculations have been instrumental in elucidating various aspects of its chemical behavior, from reaction selectivities to polymerization mechanisms.

Elucidation of Reaction Regioselectivity and Stereoselectivity

DFT calculations have been successfully employed to rationalize the regioselectivity observed in the reactions of limonene (B3431351) oxide isomers. For instance, in the hydrolysis of limonene oxide, DFT studies have helped to explain the preferential attack at either the C1 or C2 carbon of the oxirane ring. cnr.it This selectivity is crucial in determining the final diol products.

In the context of polymerization, DFT has shed light on the stereoselective incorporation of limonene oxide isomers. For example, in the copolymerization of limonene oxide and carbon dioxide, the trans-isomer is often preferentially incorporated. DFT calculations can model the transition states of the nucleophilic attack on the epoxide ring, revealing the energetic reasons behind this preference. The axial orientation of the epoxide in trans-limonene oxide is thought to facilitate nucleophilic attack, a hypothesis supported by computational models. Conversely, in certain ring-opening polymerizations (ROP), the cis-isomer is selectively polymerized, leaving the trans-isomer unreacted, a behavior that can be rationalized through DFT analysis of the reaction pathways. arxiv.org

Studies on the reaction of limonene oxide with amines, catalyzed by water, have also benefited from DFT. researchgate.net These calculations can help predict whether the nucleophilic attack will occur on the trans or cis isomer, providing insights into the steric and electronic factors that govern the reaction's regioselectivity. researchgate.net

Analysis of Reaction Mechanisms and Transition States

DFT is a cornerstone for mapping out the intricate details of reaction mechanisms, including the characterization of transition states. In the context of this compound, DFT has been used to investigate the mechanisms of its formation and subsequent reactions. For example, the epoxidation of limonene can be studied to understand the factors controlling the formation of the trans and cis isomers.

Furthermore, DFT calculations have been applied to understand the copolymerization of limonene oxide with CO2. amanote.com These studies can model the initiation and propagation steps of the polymerization, providing valuable information on the chemo- and stereoselectivities observed experimentally. amanote.com By calculating the energies of intermediates and transition states, researchers can construct a detailed picture of the reaction pathway.

In the cycloaddition of CO2 to epoxides to form cyclic carbonates, DFT calculations have been used to rationalize a proposed bimetallic reaction mechanism. These calculations can confirm the preferential arrangement of catalysts and elucidate the steps involved in the catalytic cycle, including the migration of atoms and the formation of new bonds. The calculated free energy of activation plays a key role in understanding the reaction rates. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is intimately linked to its reactivity. DFT methods are widely used to perform conformational analysis and explore the potential energy surface (PES) of molecules like this compound. By systematically varying key dihedral angles and calculating the corresponding energies, a detailed map of the conformational landscape can be generated. univ-lille.fr

For limonene oxide, these studies have identified multiple stable conformers, including equatorial and axial orientations of the isopropenyl group. researchgate.netujaen.es The relative energies of these conformers, corrected for zero-point energy, allow for the prediction of their populations at a given temperature based on the Boltzmann distribution. researchgate.net This information is crucial for understanding which conformers are most likely to participate in a reaction. The exploration of the PES can also reveal the energy barriers between different conformers, providing insights into the molecule's flexibility. dntb.gov.ua

| Conformer Type | Relative Stability | Key Feature |

| Equatorial | More Stable | Isopropenyl group is in the plane of the cyclohexene (B86901) ring. |

| Axial | Less Stable | Isopropenyl group is perpendicular to the plane of the cyclohexene ring. |

This table provides a generalized summary of conformational preferences.

Stereoregularity Prediction in Polymerization Processes

The stereochemistry of the repeating units in a polymer chain, known as stereoregularity, has a profound impact on the material's properties. DFT calculations have proven to be a valuable tool for predicting and understanding the origin of stereoregularity in polymers derived from limonene oxide.

In the Al(III)-catalyzed formation of poly(limonene)carbonate, DFT analysis has been instrumental in explaining the observed stereoregularity. researchgate.net These computational studies can model the approach of the monomer to the growing polymer chain and identify the transition states leading to different stereochemical outcomes. The calculations have revealed the importance of the binary catalyst system and the preferred nucleophilic attack on the quaternary carbon center of the limonene oxide substrate. researchgate.net By comparing the activation energies for the formation of different stereoisomers, a prediction of the polymer's stereoregularity can be made. This information is highly valuable for the rational design of catalysts that can produce polymers with desired properties. amanote.com

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, is a powerful concept for predicting chemical reactivity. numberanalytics.com

In the context of this compound, FMO theory can be used to explain its reactivity towards various reagents. The energy and spatial distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the interaction between the HOMO of a nucleophile and the LUMO of the epoxide ring in this compound is central to understanding ring-opening reactions. researchgate.net

Applications of + Trans Limonene Oxide As a Chiral Building Block and Platform Chemical

Precursor in Asymmetric Synthesis

The inherent chirality of (+)-trans-limonene oxide makes it a valuable precursor in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product.

Synthesis of Asymmetric Phosphorus Ylides and Organophosphorus Compounds

This compound serves as a key starting material for the synthesis of asymmetric phosphorus ylides, which are important intermediates in the preparation of various organophosphorus compounds. smolecule.com These ylides, derived from the chiral scaffold of limonene (B3431351) oxide, can be utilized in a range of chemical transformations to produce enantiomerically enriched products.

Recent research has demonstrated the development of Phosphorus Incorporation (PI, or Π) reagents derived from trans-limonene oxide. nih.govugr.esacs.orgchemrxiv.org These reagents have a unique reactivity profile that allows for the modular, scalable, and stereospecific synthesis of chiral phosphines and methylphosphonate (B1257008) nucleotides. nih.govugr.esacs.org The adaptable phosphorus(V) scaffold of these reagents enables the sequential addition of carbon nucleophiles, leading to a variety of enantiopure carbon-phosphorus (C-P) building blocks. nih.govugr.esacs.org This methodology has been successfully applied to the synthesis of P-stereogenic secondary phosphine (B1218219) oxides (SPOs) through the kinetic separation of a cis/trans-(+)-limonene oxide mixture. acs.org The reaction with primary phosphido nucleophiles selectively opens the ring of the trans-isomer, yielding diastereoenriched SPOs that can be separated and are valuable as ligands in asymmetric catalysis. acs.org

Development of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides

The PI reagents synthesized from this compound have proven instrumental in the development of P-chiral phosphines and methyl-phosphonate oligonucleotides (MPOs). nih.govugr.esacs.org The addition of three carbon nucleophiles to the PI reagent, followed by a stereospecific reduction, yields useful P-chiral phosphines. nih.govugr.esacs.org

Alternatively, the introduction of a single methyl group allows for the first stereospecific synthesis of MPO precursors. nih.govugr.esacs.org An interesting feature of this system is its enantiodivergent nature; while both enantiomers of the PI reagent are available, only one is necessary. The final product's absolute stereochemistry is controlled by the order of nucleophile addition. nih.govugr.esacs.org This provides a flexible and efficient route to these important classes of organophosphorus compounds.

Table 1: Synthesis of P-Chiral Compounds from this compound

| Precursor | Reagent Type | Product Class | Key Feature |

|---|---|---|---|

| This compound | Phosphorus Incorporation (PI, Π) | P-Chiral Phosphines | Modular and stereospecific synthesis. nih.govugr.esacs.org |

| This compound | Phosphorus Incorporation (PI, Π) | Methyl-phosphonate Oligonucleotides | First stereospecific synthesis of precursors. nih.govugr.esacs.org |

| cis/trans-(+)-Limonene oxide | Primary Phosphido Nucleophiles | P-Stereogenic Secondary Phosphine Oxides | Kinetic resolution of isomers. acs.org |

Generation of Chiral Amino-Alcohols for Asymmetric Catalysis

This compound is a valuable precursor for generating chiral β-amino alcohols, which are widely used as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netresearchgate.netscielo.brscielo.org.co The reaction of this compound with various amines leads to the regioselective and stereoselective ring-opening of the epoxide, yielding chiral amino alcohols.

Studies have shown that the reaction of a mixture of cis- and trans-limonene oxide with secondary amines, catalyzed by water, results in the formation of β-amino alcohols derived exclusively from the trans-isomer, leaving the cis-isomer unreacted. researchgate.netresearchgate.net This selective reactivity provides a convenient method for the kinetic separation of the diastereomers and the synthesis of enantiomerically pure amino alcohols. researchgate.netresearchgate.net These chiral amino alcohols have proven to be effective auxiliaries in reactions such as the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.netscielo.org.co Furthermore, primary amino alcohols derived from limonene oxide have been used to synthesize new imino-alcohols and secondary amino-alcohols, expanding the library of available chiral ligands. scielo.brscielo.br

Monomer for Sustainable Polymer Materials

The drive towards a bio-based economy has spurred research into renewable monomers for the synthesis of sustainable polymers. This compound, derived from citrus peel waste, is a prime candidate for this purpose, serving as a monomer for the production of bio-based polycarbonates and thermosets. researchgate.netnih.gov

Bio-based Polycarbonates

This compound can be copolymerized with carbon dioxide (CO2) to produce poly(limonene carbonate) (PLimC), a bio-based and biodegradable thermoplastic. researchgate.netnih.govnih.govd-nb.infoacs.org This process offers a sustainable alternative to conventional petroleum-based polycarbonates, such as those derived from bisphenol-A (BPA), a compound with known health concerns. nih.gov

The alternating copolymerization of (R)- or (S)-limonene oxide and CO2, often catalyzed by β-diiminate zinc acetate (B1210297) complexes, exhibits high selectivity for the trans-isomer. nih.govacs.org This results in a highly regioregular polycarbonate with over 99% carbonate linkages and a narrow molecular weight distribution. nih.govacs.org Researchers have successfully synthesized high molecular weight PLimC (over 100 kDa) with excellent thermal stability (glass transition temperature, Tg, of 130 °C) and optical properties, demonstrating its potential to challenge the dominance of BPA-based polycarbonates. rsc.org The key to achieving high molecular weight polymers was the use of limonene oxide with a high trans-isomer content and the absence of hydroxyl impurities. rsc.org

Table 2: Properties of Poly(limonene carbonate) (PLimC)

| Property | Value | Reference |

|---|---|---|

| Monomer Source | Bio-based (Limonene Oxide, CO2) | nih.govnih.gov |

| Molecular Weight | >100 kDa | rsc.org |

| Glass Transition Temperature (Tg) | 130 °C | rsc.org |

| Optical Transmission | 94% | rsc.org |

| Carbonate Linkages | >99% | nih.govacs.org |

Bio-based Thermosets and Epoxy Resins

Beyond thermoplastics, this compound and its derivatives are utilized in the creation of bio-based thermosets and epoxy resins. d-nb.infoacs.orguniv-cotedazur.fracs.org Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network. The epoxidation of (R)-(+)-limonene can produce limonene dioxide (LDO), which serves as a bio-based epoxy monomer. acs.orguniv-cotedazur.fracs.org

Studies have investigated the crosslinking reactivity of LDO isomers with bio-based hardeners like glutaric anhydride (B1165640). acs.orgacs.org It was found that the stereochemistry of the limonene epoxide monomers significantly influences the copolymerization, crosslinking density, and the final properties of the material. acs.orgacs.org For instance, thermosets prepared from cis-LDO and glutaric anhydride exhibited high glass transition temperatures (around 110 °C) and good mechanical properties. acs.org While the trans-isomer of limonene oxide is more reactive in many cases, the cis-isomer of LDO has shown promise in generating thermosets with desirable characteristics. acs.orgresearchgate.net These findings highlight the potential of limonene-derived epoxides to replace petroleum-based epoxy resins in applications such as coatings and adhesives. researchgate.net

Renewable Polyesters and Polyurethanes

This compound, derived from the renewable terpene limonene, is a significant monomer for producing bio-based polymers, including polyesters and polyurethanes. d-nb.infoacs.org Its utility stems from the reactive epoxide ring, which can undergo ring-opening polymerization (ROP) to form polymer chains. The trans isomer is often preferred in polymerization due to its higher reactivity compared to the cis isomer, which facilitates nucleophilic attack.

The synthesis of polyesters often involves the ring-opening copolymerization (ROCOP) of limonene oxide with cyclic anhydrides, such as phthalic anhydride. researchgate.netnih.gov This method allows for the creation of partially renewable, semi-aromatic polyesters. researchgate.net Research has demonstrated that catalysts like chromium and aluminum salophen complexes are effective in this copolymerization, yielding polyesters with tunable properties. researchgate.net For instance, the copolymerization of limonene oxide and phthalic anhydride can produce polyesters with glass transition temperatures (Tg) around 72°C. d-nb.info

Similarly, this compound is a valuable precursor for non-isocyanate polyurethanes (NIPUs). researchgate.net Traditional polyurethane synthesis involves toxic isocyanates, and limonene-based routes offer a safer, more sustainable alternative. nih.govpolimi.it One pathway involves converting limonene oxide into intermediates like cyclic carbamates, which can then be polymerized. nih.govpolimi.it For example, a limonene-derived cyclic carbamate (B1207046) monomer has been polymerized using Sn(Oct)2 as a catalyst to produce a semi-crystalline polyurethane with a high glass transition temperature (above 150 °C) and a decomposition temperature of 252 °C. nih.gov Another approach involves reacting limonene-derived cyclic carbonates with amines to form urethane (B1682113) monomers, which are subsequently polymerized into linear NIPUs with glass transition temperatures ranging from 1 to 29°C. springernature.com

The properties of these limonene-based polymers can be tailored by selecting different co-monomers and polymerization conditions, making them suitable for a range of applications. rsc.org

Table 1: Examples of Renewable Polymers Derived from Limonene Oxide

| Polymer Type | Co-monomer | Catalyst System | Polymer Properties |

|---|---|---|---|

| Polyester | Phthalic Anhydride | Cr(salophen)Cl / PPNCl | Molar Mass: up to 5,600 g/mol ; Tg: ~72°C d-nb.inforesearchgate.net |

| Polyurethane | - (via Limonene Carbamate) | Sn(Oct)2 | Molecular Weight: up to 16.0 kg/mol ; Tg: >150°C; Td: 252°C nih.gov |

This table provides illustrative examples of polymers synthesized from limonene oxide and their key properties as reported in the cited literature.

Role in Catalysis

While this compound is primarily utilized as a monomer, it also serves as a crucial chiral precursor for the synthesis of ligands and auxiliaries used in catalysis. Its inherent chirality, derived from the natural limonene pool, makes it a valuable starting material for creating molecules that can induce stereoselectivity in chemical reactions. sigmaaldrich.com

As Catalysts in Organic Reactions (e.g., Asymmetric Synthesis, C-H Activation)

This compound is not typically used directly as a catalyst. Instead, its value lies in its role as a versatile chiral building block for synthesizing more complex catalytic molecules. sigmaaldrich.comsmolecule.com The epoxide ring can be opened selectively by various nucleophiles to create a range of chiral derivatives, such as β-amino alcohols. researchgate.net These derivatives are widely recognized as effective chiral auxiliaries and ligands for asymmetric transformations. researchgate.net

For example, β-amino alcohols synthesized from the ring-opening of this compound have been successfully employed as chiral auxiliaries in the asymmetric addition of diethylzinc to benzaldehyde, achieving high enantiomeric excess in the resulting alcohol product. researchgate.netscielo.org.co Similarly, limonene-derived derivatives have been used to create chiral phosphorus compounds that can act as catalysts in reactions like asymmetric synthesis and C-H activation. smolecule.com

The development of chiral ligands from readily available terpenes like limonene is a key area of research. These ligands can be complexed with transition metals to form catalysts for a variety of reactions. For instance, chiral ligands derived from monoterpenes are used in catalysts for producing optically pure secondary alcohols. researchgate.net While direct catalytic application of this compound is rare, its derivatives are instrumental in advancing asymmetric catalysis.

Table 2: Application of a Limonene Oxide-Derived Chiral Auxiliary

| Reaction | Chiral Auxiliary Source | Reagents | Product | Enantiomeric Excess (ee) |

|---|

This table summarizes the use of a chiral auxiliary derived from this compound in an asymmetric synthesis reaction, highlighting the resulting stereoselectivity.

Biological Activity and Mechanistic Research of + Trans Limonene Oxide Derivatives

Antimicrobial Properties

(+)-trans-Limonene oxide has demonstrated inhibitory effects against a range of microorganisms, including both bacteria and fungi. These properties are of significant interest for the development of new antimicrobial agents.

Studies have shown that this compound possesses antibacterial activity against various bacterial strains. smolecule.com This activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov For instance, essential oils containing trans-limonene oxide have been tested against a panel of bacteria. semanticscholar.orgnih.gov

Table 1: Antibacterial Activity of Essential Oils Containing this compound

| Bacterial Strain | Essential Oil Source | MIC (µL/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Kumquat | 1.56 | semanticscholar.org |

| Escherichia coli | Kumquat | 1.56 | semanticscholar.org |

| Salmonella typhimurium | Kumquat | 6.25 | semanticscholar.org |

| Staphylococcus aureus | Fennel Seed | 50 (µg/mL) | nih.gov |

| Bacillus cereus | Fennel Seed | 50 (µg/mL) | nih.gov |

| Bacillus subtilis | Fennel Seed | 50 (µg/mL) | nih.gov |

| Staphylococcus aureus | Lemon Leaf | 2.5 - 5 | mdpi.com |

Note: This table presents data for essential oils where this compound is a component. The specific contribution of this compound to the observed activity is not isolated in these studies.

The antifungal properties of this compound and related compounds have also been investigated. smolecule.com Research indicates that essential oils containing limonene (B3431351) and its oxides can inhibit the growth of various fungi. nih.govresearchgate.net The mechanism of action is thought to involve the disruption of the fungal cell wall and membrane. nih.gov

Studies on essential oils from different plant sources have demonstrated their potential as antifungal agents against food spoilage fungi and human pathogens. nih.govunivie.ac.at For example, limonene, the precursor to limonene oxide, has shown efficacy against Candida species. nih.govmdpi.com The antifungal activity is often concentration-dependent and can lead to a fungicidal effect. researchgate.net

Table 2: Antifungal Activity of Essential Oils and Compounds Related to this compound

| Fungal Strain | Compound/Essential Oil | MIC | Reference |

|---|---|---|---|

| Candida albicans | Lemon Leaf Essential Oil | 0.625 µL/mL | mdpi.com |

| Trichophyton rubrum | Limonene | 0.5% v/v | researchgate.net |

Note: This table includes data on limonene and essential oils containing limonene derivatives. The specific activity of pure this compound may vary.

Antibacterial Efficacy Studies

Antiproliferative Effects on Cancer Cell Lines

Derivatives of limonene oxide have been suggested to exhibit antiproliferative effects against certain cancer cell lines. smolecule.com Limonene, the parent compound of this compound, has been studied for its potential chemopreventive and therapeutic activities. nih.govsci-hub.se Research has explored the cytotoxic effects of essential oils rich in limonene and its derivatives on various cancer cell lines, including breast cancer and melanoma. mdpi.comnih.govcu.edu.eg

The cytotoxic activity is often dose-dependent, leading to a reduction in cell viability and alterations in cell morphology. mdpi.com For instance, lemon leaf essential oil, which contains limonene, has shown a significant reduction in the viability of HeLa and A375 melanoma cells. mdpi.com The epoxide group in limonene oxide is an alkylating agent, which may contribute to its cytotoxic potential by destroying nucleotides within the cell. scbt.com

Table 3: Cytotoxic Activity of Essential Oils Containing Limonene and its Derivatives

| Cell Line | Essential Oil Source | IC₅₀ Value | Incubation Time | Reference |

|---|---|---|---|---|

| HeLa (Cervical Cancer) | Lemon Leaf | 56.5 µg/mL | 24 h | mdpi.com |

| A375 (Melanoma) | Lemon Leaf | Not specified | 24 h | mdpi.com |

| MCF-7 (Breast Cancer) | Lemon Leaf | 10% (v/v) | 48 h | cu.edu.eg |

| A-375 (Melanoma) | Citrus sinensis | 0.03 µg/mL | Not specified | nih.gov |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. These studies used essential oils, and the specific contribution of this compound is not isolated.

Biochemical Interactions and Target Identification

The biological activities of this compound are rooted in its interactions with cellular structures and biomolecules. Understanding these interactions is crucial for elucidating its mechanism of action.

Terpenes and their oxides are known to interact with cell membranes. smolecule.com The lipophilic nature of these compounds allows them to penetrate the lipid bilayer of cell membranes, which can lead to a disruption of membrane integrity and function. researchgate.net This interaction is considered a key mechanism for the antimicrobial activity of limonene and its derivatives. mdpi.com

Studies using model biomembranes have shown that compounds like limonene can be absorbed by the membrane, causing changes in its properties. researchgate.net This disruption can lead to increased permeability and leakage of intracellular components, ultimately resulting in cell death. researchgate.net

Limonene and its metabolites are known to interact with various enzymes, including the cytochrome P450 (CYP450) superfamily. nih.gov These enzymes are involved in the metabolism of a wide range of compounds. Studies with human liver microsomes have shown that limonene enantiomers are oxidized by CYP2C9 and CYP2C19 to form carveol (B46549) and perillyl alcohol. nih.gov Specifically, CYP2C9 appears to be the more significant enzyme in this process in human liver microsomes. nih.gov

Predictions from computational models suggest that this compound may act as an inhibitor of CYP450 2C19. drugbank.com The interaction with these enzymes can have implications for the metabolic fate of the compound and potentially affect the metabolism of other drugs. Furthermore, limonene has been shown to inhibit protein isoprenylation, a crucial process for the function of certain proteins involved in cell signaling and growth. mdpi.com

Receptor Binding Studies

Research into the specific receptor binding profile of this compound and its derivatives has pointed towards interactions with key neurological receptors. While comprehensive binding affinity data for this compound itself is not extensively detailed in the literature, studies on closely related limonene epoxides provide significant insights.

One study investigated the anxiolytic-like effects of D-limonene epoxide, a mixture of cis and trans isomers. The observed effects were reversed by the administration of flumazenil, a known benzodiazepine (B76468) antagonist. This suggests that the anxiolytic activity of D-limonene epoxide is mediated through an interaction with benzodiazepine-type receptors mdpi.com.

Furthermore, research on limonene-based analogues has highlighted their potential as anticonvulsants. The rigid, closed-ring structure of limonene is believed to provide a favorable conformation for binding to the relevant receptor sites, a feature that may extend to its epoxide derivatives mdpi.com. Other studies have noted the potential for limonene oxide derivatives to exhibit opioid binding affinities, although specific receptor subtypes and binding constants were not detailed alljournals.cn. These findings collectively suggest that the epoxide functional group on the limonene scaffold can lead to interactions with specific central nervous system receptors.

| Compound/Derivative | Receptor/Target | Observed Effect/Interaction | Citation |

|---|---|---|---|

| D-Limonene Epoxide (cis/trans mixture) | Benzodiazepine-type receptors | Anxiolytic-like effects reversed by flumazenil, indicating interaction. | mdpi.com |

| Limonene Analogues | Putative anticonvulsant receptor sites | The closed-ring structure is suggested to fit well on corresponding receptor binding sites. | mdpi.com |

| Limonene Oxide Derivatives | Opioid receptors | Mentioned as having potential opioid binding affinities. | alljournals.cn |

Enzymatic Metabolism and Biotransformation Pathways

The metabolism of this compound is intrinsically linked to the broader biotransformation pathways of its precursor, limonene. These pathways are primarily governed by two major classes of enzymes: Cytochrome P450 monooxygenases and epoxide hydrolases.

The initial step often involves the enzymatic oxidation of limonene. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to this process. In humans, CYP2C9 and CYP2C19 have been identified as the primary enzymes responsible for the oxidation of both (+)- and (-)-limonene (B1674923) enantiomers at the 6- and 7-positions, yielding metabolites like carveol and perillyl alcohol drugbank.com. Studies using recombinant human P450 enzymes showed that CYP2C8, 2C9, 2C18, 2C19, and CYP3A4 can all catalyze these oxidations drugbank.com. In rats, sex-specific differences are observed, with CYP2C11 in male rats playing a significant role in metabolizing limonene into its hydroxylated derivatives nih.govacs.org. Fungal systems also utilize CYPs; for instance, in Penicillium digitatum, specific cytochrome P450 genes are induced by limonene and are likely responsible for its conversion to α-terpineol frontiersin.org.